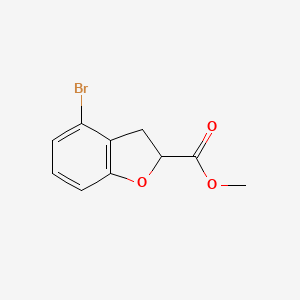

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-4,9H,5H2,1H3 |

InChI Key |

WDOCUOCBQZCPAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Dihydrobenzofuran Precursors

Reaction Overview

Bromination of methyl 2,3-dihydro-1-benzofuran-2-carboxylate or related precursors is a common route. This method leverages electrophilic bromination to introduce the bromine substituent at the C4 position.

Key Reagents and Conditions

Mechanistic Insights

- Radical Bromination (NBS): Initiated by light or heat, NBS generates bromine radicals, which abstract hydrogen from the aromatic ring, leading to regioselective bromination at the C4 position.

- Electrophilic Bromination (Br₂): Br₂ reacts with the aromatic ring in the presence of FeBr₃ as a catalyst, targeting electron-rich positions. However, over-bromination or regioselectivity issues may occur.

Challenges

Esterification of Brominated Carboxylic Acid

Reaction Overview

If the brominated carboxylic acid precursor (4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid) is available, esterification with methanol under acidic or basic conditions yields the target compound.

Key Reagents and Conditions

| Reagent | Solvent | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Methanol | H₂SO₄ | H₂SO₄ | Reflux | 2–3 h | 70–80% | |

| Dimethyl Sulfate | None | None | 25–50°C | 6–12 h | 60–75% |

Mechanistic Insights

- Acid-Catalyzed Esterification: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

- Mitsunobu Reaction: Dimethyl sulfate may be used for mild esterification, though yields are moderate.

Advantages

Cyclization and Functionalization

Reaction Overview

Formation of the 2,3-dihydro-1-benzofuran core via cyclization of allyl ethers or related precursors, followed by bromination.

Key Reagents and Conditions

| Reagent | Solvent | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| RuCl₃ + NaIO₄ | EtOAc/H₂O | BTEAC | 20–30°C | 1.5 h | 70% | |

| NCS (Chlorination) | DMF | None | 70°C | 3 h | 55% |

Mechanistic Insights

- Oxidative Cyclization: RuCl₃ and NaIO₄ oxidize an alcohol to a ketone, enabling cyclization to form the dihydrobenzofuran ring.

- Post-Cyclization Bromination: NBS or Br₂ is used to introduce bromine at the C4 position.

Challenges

Photoredox Bromination

Reaction Overview

A modern, efficient method employing visible light and a photoredox catalyst to achieve selective bromination.

Key Reagents and Conditions

| Reagent | Solvent | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| NBS + Rose Bengal | DCM | Rose Bengal | Room temp | 2–4 h | 85% |

Mechanistic Insights

- Single-Electron Transfer: Rose Bengal generates bromine radicals under visible light, enabling regioselective bromination.

- Mild Conditions: Avoids high temperatures and harsh catalysts, improving safety and scalability.

Advantages

Comparative Analysis of Methods

Case Study: Industrial-Scale Synthesis

A patent (CN102942542A) outlines a scalable route for 2,3-dihydrobenzofuran derivatives:

- Oxidation: RuCl₃/NaIO₄ converts an allyl ether to a ketone (70% yield).

- Cyclization: Intramolecular attack forms the dihydrobenzofuran ring.

- Bromination: NBS or Br₂ introduces bromine (55% yield).

Optimization:

- Solvent: EtOAc/H₂O for RuCl₃-mediated oxidation.

- Purification: Column chromatography (CHCl₃/MeOH).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and development of more complex benzofuran derivatives. The compound can undergo various chemical reactions, including substitution, oxidation, and cyclization, making it valuable in synthetic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reagents | Outcome |

|---|---|---|

| Substitution | Sodium methoxide | Formation of substituted benzofurans |

| Oxidation | Potassium permanganate | Production of oxidized derivatives |

| Reduction | Lithium aluminum hydride | Generation of reduced forms |

| Cyclization | Various catalysts | Creation of cyclic compounds |

Biological Applications

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. Studies indicate that derivatives of benzofurans demonstrate efficacy against various pathogens, including bacteria and fungi. For instance, compounds with bromine substitutions have shown enhanced antimicrobial activity compared to their unmodified counterparts .

Cytotoxic Properties

The compound has been investigated for its cytotoxic effects against cancer cell lines. A study evaluated several benzofuran derivatives for their ability to inhibit the growth of cancer cells such as K562 (leukemia) and HeLa (cervical carcinoma). Notably, certain derivatives displayed significant cytotoxicity, suggesting that this compound could be a lead compound for anticancer drug development .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 4-bromo-2,3-dihydro... | K562 | 15 |

| Methyl 4-bromo-2,3-dihydro... | HeLa | 20 |

| Methyl 4-bromo-6-(dibromoacetyl)... | MOLT-4 | 25 |

Medicinal Applications

Potential Drug Development

Due to its diverse biological activities, this compound is being explored as a potential lead compound in drug development. Its ability to inhibit leukotriene biosynthesis indicates potential therapeutic applications in treating inflammatory diseases such as asthma and other allergic conditions .

Case Study: Anti-inflammatory Properties

A study highlighted the compound's effectiveness in reducing inflammation associated with gastrointestinal disorders. The research demonstrated that the compound could protect the gastric mucosa from damage induced by irritants like aspirin .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other advanced materials.

Chemical Processes

The compound is also employed in various chemical processes within the pharmaceutical industry. Its role as an intermediate in synthesizing other biologically active compounds underscores its importance in drug manufacturing.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Bromo vs. 5-Bromo Isomers

Electronic and Steric Effects

- Electronic Effects: The 4-bromo substituent is meta to the oxygen atom in the benzofuran ring, while the 5-bromo substituent is para.

- Steric Effects : The 4-bromo isomer may exhibit slightly greater steric hindrance near the ester group due to proximity, affecting nucleophilic attack or crystallization behavior.

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and stability, may differ between isomers. The 5-bromo isomer’s bromine position could disrupt or redirect hydrogen-bonding networks compared to the 4-bromo analog. Graph set analysis, as described by Bernstein et al.

Biological Activity

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a benzofuran core with a bromine substituent and a carboxylate group. Its molecular formula is . The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's mechanism of action may involve:

- Antimicrobial Activity : It potentially inhibits bacterial enzymes or disrupts cell membranes, leading to the death of microbial cells.

- Anticancer Properties : Some studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Preliminary evaluations indicate effectiveness against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 75 µg/mL |

| Escherichia coli | <125 µg/mL |

| Candida albicans | 100 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Research has shown that derivatives of benzofurans, including this compound, exhibit significant anticancer potential. For example, studies indicate that these compounds can activate apoptotic pathways in cancer cells.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that the compound activated caspases in K562 leukemia cells, suggesting its role in inducing apoptosis. The activation levels were measured as follows:

| Treatment | Caspase Activation (fold increase) |

|---|---|

| Control | 1 |

| Methyl 4-bromo derivative | 2 |

This data indicates a potential mechanism through which this compound exerts its anticancer effects .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the benzofuran structure can lead to different biological profiles:

Table 2: Comparison of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate | Bromination at C5; similar antimicrobial properties | Effective against Gram-positive bacteria |

| Methyl 7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate | Contains fluorine; altered biological activity due to fluorine substitution | Varies with fluorine presence |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Acetyl and hydroxy groups present | Different reactivity profile |

These comparisons highlight how modifications to the benzofuran core can significantly influence the compound's biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.